Irl-1620 is derived from the endogenous peptide endothelin-1, which plays a significant role in vasoconstriction and other cellular processes. Its classification as an agonist for the endothelin B receptor indicates that it mimics the action of natural ligands, leading to receptor activation and subsequent biological effects. The compound has been studied extensively for its therapeutic potential in conditions such as cerebral ischemia and neurodegenerative diseases .
The synthesis of Irl-1620 involves several steps to ensure high purity and yield. A commonly referenced method includes the use of solid-phase peptide synthesis techniques. The process typically follows these key steps:
This synthesis method has been reported to yield Irl-1620 effectively, with a focus on maintaining structural integrity for biological activity .
Irl-1620's molecular structure consists of 14 amino acids, characterized by specific substitutions that enhance its selectivity for the endothelin B receptor. Key structural features include:
The three-dimensional conformation of Irl-1620 is crucial for its interaction with the endothelin B receptor, allowing for effective binding and activation .
Irl-1620 participates in various chemical reactions primarily through its interaction with the endothelin B receptor. Upon binding, it triggers a cascade of intracellular signaling pathways, including:
These reactions are essential for understanding how Irl-1620 exerts its neuroprotective effects in experimental models .
Irl-1620's mechanism of action primarily involves its role as an agonist at the endothelin B receptor. Upon binding:
This mechanism is particularly relevant in contexts such as cerebral ischemia, where Irl-1620 has been shown to mitigate neuronal damage by promoting cell survival .
Irl-1620 exhibits several notable physical and chemical properties:
These properties are crucial for optimizing experimental conditions when utilizing Irl-1620 in research settings .
Irl-1620 has several significant applications in scientific research:
IRL-1620 (Suc-[Glu9,Ala11,15]-endothelin-1(8-21)) is a truncated peptide agonist engineered for optimal selectivity toward endothelin B (ETB) receptors. Its design leverages strategic modifications to the native endothelin-1 (ET-1) structure:
This targeted optimization achieves a 16 pM Ki at ETB receptors versus 1.9 µM Ki at ETA, yielding a selectivity ratio >120,000-fold [6] [9]. The linear structure further avoids steric clashes with ETB's deeper ligand-binding pocket, a key insight validated by cryo-EM studies [8].
Table 1: Key Structural Modifications in IRL-1620
| Structural Element | Modification | Functional Consequence |
|---|---|---|
| N-terminus (Asp8) | Succinylation | Enhanced stability and membrane permeability |
| Cysteine residues (11,15) | Ala11, Ala15 substitutions | Prevents disulfide bonding; abrogates ETA affinity |
| Core sequence | Retention of ET-1 residues 8–21 | Maintains ETB binding efficacy |
IRL-1620 exhibits species-independent high-affinity binding to ETB receptors but shows divergent kinetic profiles:
Table 2: Binding Affinity of IRL-1620 Across Species
| Tissue Source | Kd (pM) | Bmax (pmol/mg protein) |
|---|---|---|
| Rat cerebellum | 69.1 | 3.2 |
| Human lung | 71.9 | 1.85 |
| Cloned human ETB | 115 | 62.3 |
The peptide’s bioactivity relies on discrete motifs that drive neuroprotection and vasoregulation:
Table 3: Functional Outcomes Linked to Structural Motifs
| Structural Motif | Biological Function | Validated Outcome |
|---|---|---|
| Glu9 | ETB specificity | 120,000-fold selectivity over ETA |
| Phe14 | Receptor activation | ↑ CBF by 47.7% post-ischemia |
| Ala11,15 | Metabolic stability | Sustained VEGF/NGF upregulation (7 days) |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5